

Texas Red: A Comprehensive Technical Guide to a Seminal Fluorescent Probe

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Compound of Interest

Compound Name:	Texas Red
CAS No.:	82354-19-6
Cat. No.:	B611076

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and core applications of **Texas Red**, a foundational fluorescent probe in cellular and molecular biology. We will delve into its chemical properties, conjugation methodologies, and provide detailed experimental protocols for its use in key research applications. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to enhance understanding.

A Historical Perspective on Texas Red

The landscape of fluorescence microscopy was significantly advanced with the introduction of **Texas Red**. Its development was driven by the need for a red-emitting fluorophore that could be used in conjunction with the widely popular green-emitting fluorescein isothiocyanate (FITC) for dual-parameter studies.

Texas Red, chemically known as sulforhodamine 101 acid chloride, is a derivative of sulforhodamine 101.[1] Its sulfonyl chloride reactive group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming stable sulfonamide bonds.[2] This

was a significant improvement over other rhodamine derivatives, as the unreacted **Texas Red** readily hydrolyzes to the water-soluble sulforhodamine 101, which is easily removed during purification.[2]

A notable advancement in the application of **Texas Red** was the development of **Texas Red-X** succinimidyl ester.[3][4] This derivative incorporates a seven-atom aminohexanoyl spacer ("X") between the fluorophore and the succinimidyl ester reactive group. This spacer minimizes the interaction between the dye and the labeled biomolecule, often leading to increased fluorescence and reduced quenching. Furthermore, the succinimidyl ester provides a more stable and efficient means of conjugation to primary amines compared to the more moisture-sensitive sulfonyl chloride.

Physicochemical and Spectral Properties

Texas Red is valued for its bright red fluorescence, relatively high quantum yield, and large extinction coefficient. These properties make it a robust tool for detecting even weakly expressed antigens. Its spectral characteristics are well-separated from blue and green emitting fluorophores like DAPI and FITC, making it an excellent choice for multicolor imaging experiments.

Quantitative Data Summary

For researchers selecting fluorophores, a direct comparison of key quantitative parameters is essential. The following tables summarize the spectral properties of **Texas Red** and its common alternatives.

Table 1: Spectral Properties of **Texas Red**

Property	Value	Reference(s)
Excitation Maximum (nm)	589 - 596	
Emission Maximum (nm)	615 - 620	
Molar Extinction Coefficient ($\text{cm}^{-1}\text{M}^{-1}$)	~85,000	
Quantum Yield	~0.93 (in PBS)	
Molecular Weight (g/mol)	~625.15	

Table 2: Comparative Spectral Properties of Red Fluorescent Dyes

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ($\text{cm}^{-1}\text{M}^{-1}$)	Quantum Yield
Texas Red	596	615	85,000	0.93
Alexa Fluor 594	590	617	90,000	0.66
DyLight 594	593	618	80,000	Not readily available
iFluor 594	592	614	Not readily available	Not readily available

Note: Spectral properties can vary slightly depending on the conjugation partner and the solvent environment.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful research. This section provides methodologies for common applications of **Texas Red**.

Antibody and Protein Conjugation with Texas Red Sulfonyl Chloride

This protocol describes the covalent labeling of proteins with **Texas Red** sulfonyl chloride.

Materials:

- Protein to be labeled (1-5 mg/mL in amine-free buffer, pH 8.5-9.5)
- **Texas Red** sulfonyl chloride
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Conjugation buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
- Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS
- Phosphate-buffered saline (PBS)

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the conjugation buffer at a concentration of 1-5 mg/mL.
- **Prepare **Texas Red** Solution:** Immediately before use, dissolve **Texas Red** sulfonyl chloride in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- **Conjugation Reaction:** While vortexing the protein solution, slowly add the **Texas Red** solution. A typical starting ratio is 50-100 µg of **Texas Red** per mg of protein.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.
- **Purification:** Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored peak to elute is the conjugated protein.
- **Determination of Degree of Labeling (DOL):** The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~595 nm (for **Texas Red**).

Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for staining fixed and permeabilized cells with a **Texas Red**-conjugated antibody.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS
- **Texas Red**-conjugated primary or secondary antibody
- Antifade mounting medium
- Microscope slides

Procedure:

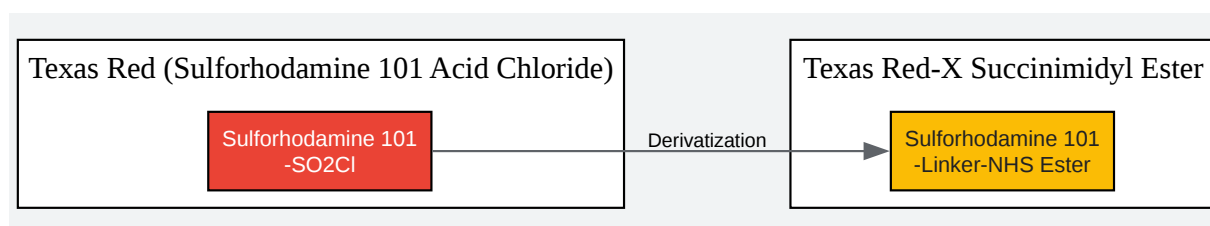
- **Cell Fixation:** Wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:** If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Blocking:** Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

- Antibody Incubation: Dilute the **Texas Red**-conjugated antibody in the blocking buffer to the predetermined optimal concentration. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
- Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for **Texas Red** (Excitation: ~595 nm, Emission: ~615 nm).

Visualizing Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.

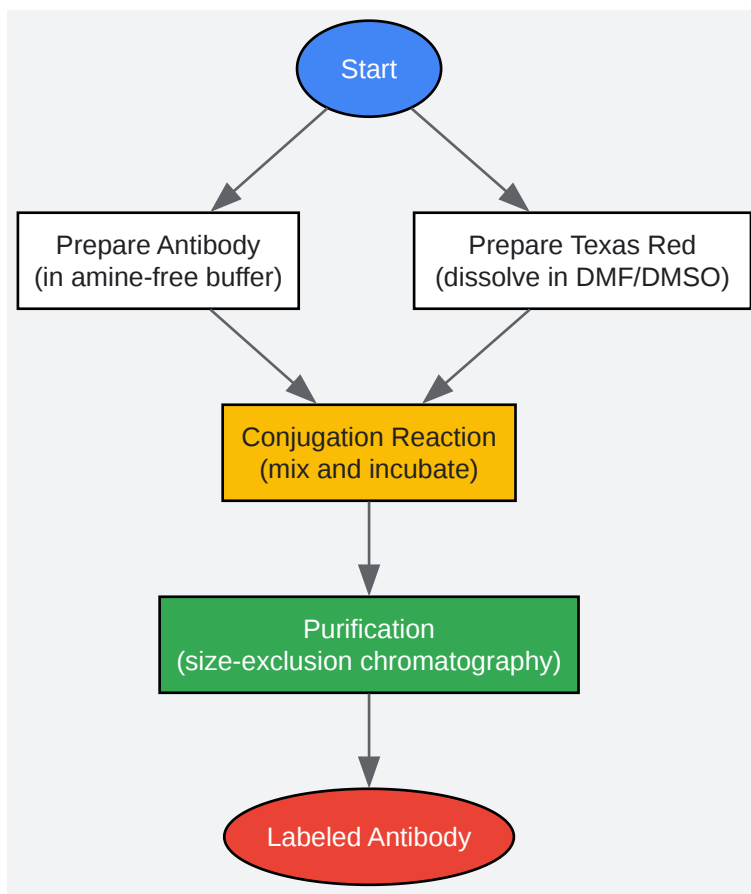
Chemical Structures



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Caption: Chemical structures of **Texas Red** and its succinimidyl ester derivative.

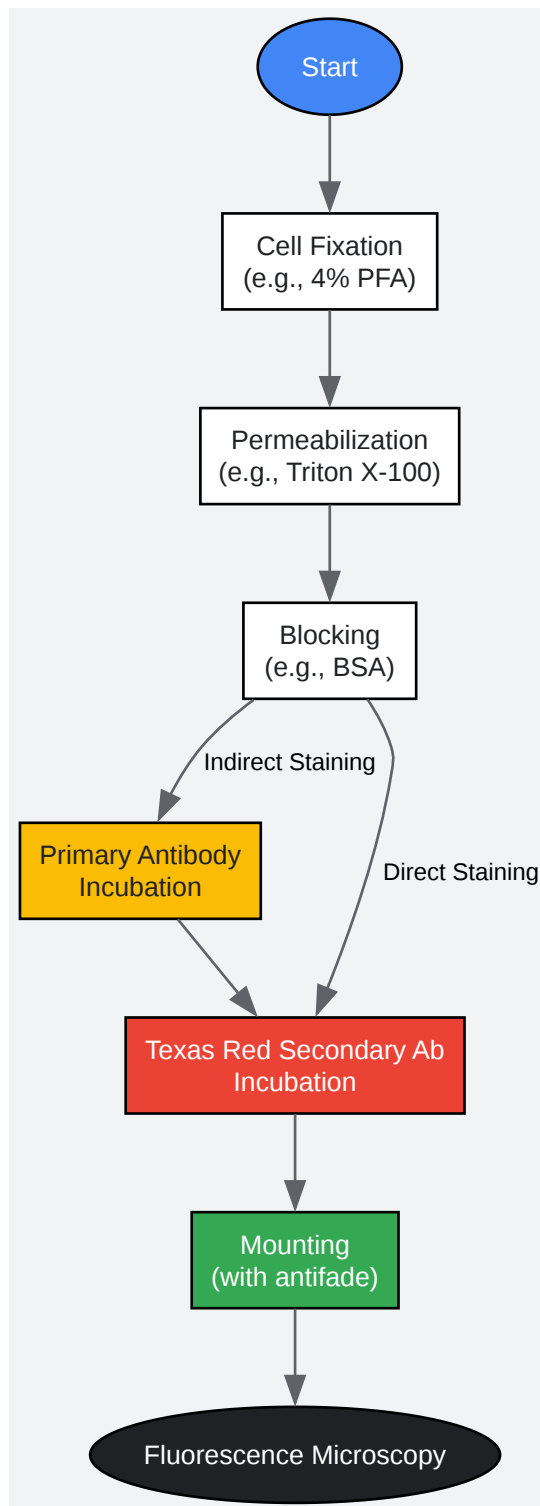
Antibody Conjugation Workflow



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Caption: Workflow for conjugating an antibody with **Texas Red**.

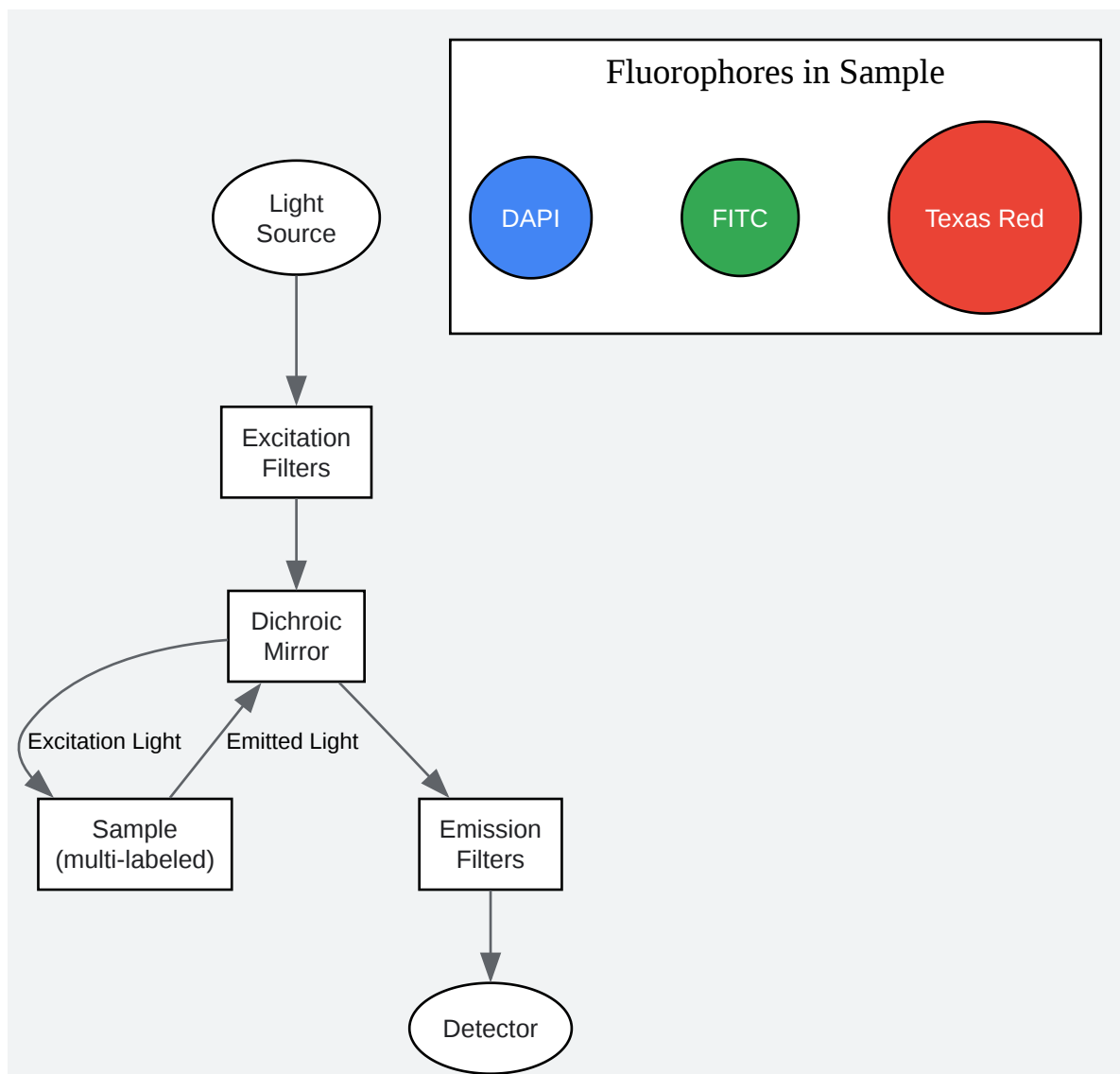
Immunofluorescence Staining Workflow



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Caption: Workflow for indirect immunofluorescence staining.

Principle of Multicolor Fluorescence Microscopy



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Caption: Principle of multicolor fluorescence microscopy.

Conclusion

Texas Red has been an instrumental tool in the advancement of biological research, enabling countless discoveries through fluorescence imaging. While newer fluorophores with enhanced photostability and brightness have been developed, **Texas Red** remains a cost-effective and reliable choice for many applications. Its well-characterized spectral properties and established conjugation chemistries ensure its continued relevance in the modern research laboratory. Understanding its history, properties, and protocols is essential for any researcher utilizing fluorescence-based techniques.

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